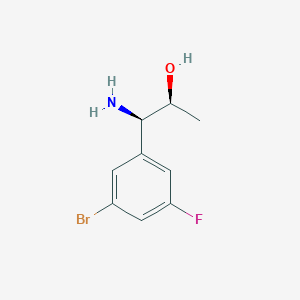
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is a chemical compound with a molecular formula of C7H12N2S It is a heterocyclic amine that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine typically involves the reaction of 2-amino-1,3-thiazole with an appropriate alkylating agent. One common method is the alkylation of 2-amino-1,3-thiazole with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins. The amine group can also form ionic or covalent bonds with active sites, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- (1R)-1-(1,3-Thiazol-2-yl)propan-1-amine
Uniqueness
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is unique due to the presence of the 2,2-dimethyl group, which can influence its steric and electronic properties. This modification can affect the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
473733-23-2 |
|---|---|
Formule moléculaire |
C8H14N2S |
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
(1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6(9)7-10-4-5-11-7/h4-6H,9H2,1-3H3/t6-/m0/s1 |
Clé InChI |
XQEYTENTXIWKMQ-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)[C@H](C1=NC=CS1)N |
SMILES canonique |
CC(C)(C)C(C1=NC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



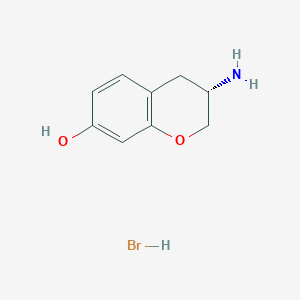
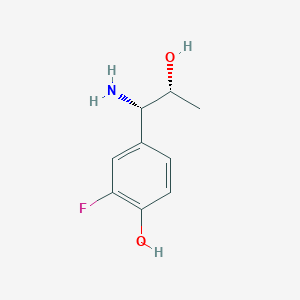
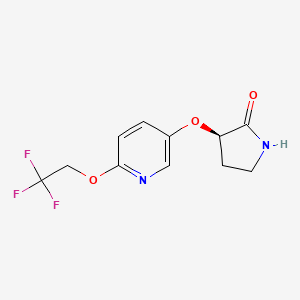
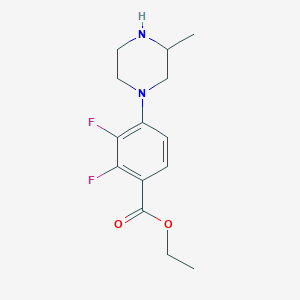
![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)

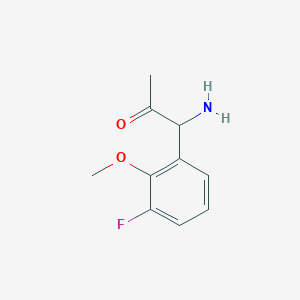
![2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B13043612.png)
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13043627.png)

![7-Chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13043644.png)
